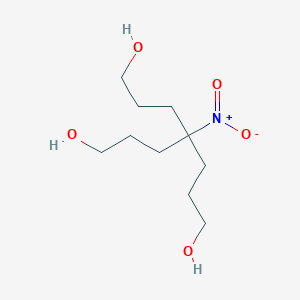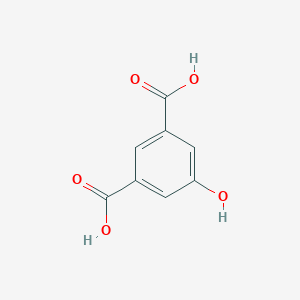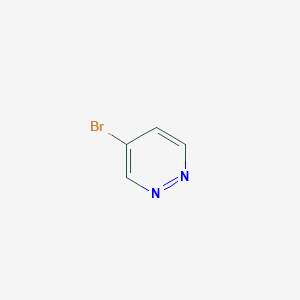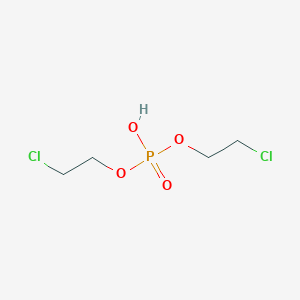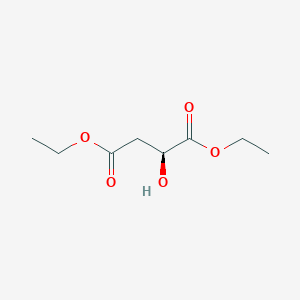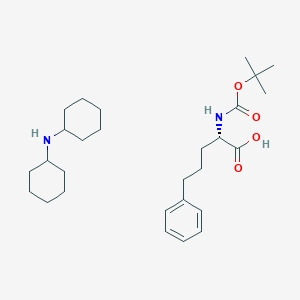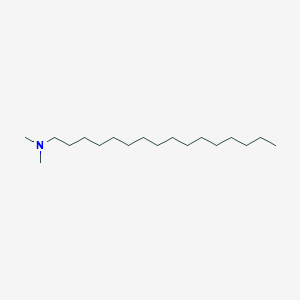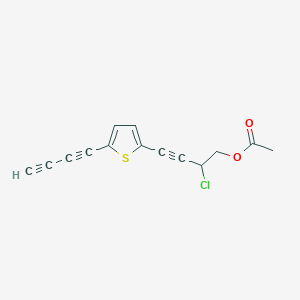
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene is a chemical compound that has been found to have potential applications in scientific research. Its unique structure and properties make it a promising candidate for use in various fields of study.
Wirkmechanismus
The mechanism of action of 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene is not fully understood. However, it has been suggested that its anti-cancer properties may be due to its ability to inhibit the activity of certain enzymes involved in cell growth and division.
Biochemische Und Physiologische Effekte
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have good electron-accepting properties, which make it a promising candidate for use in organic photovoltaic devices.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene in lab experiments is its unique structure and properties, which make it a promising candidate for use in various fields of study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to explore its potential use in organic photovoltaic devices and other electronic applications. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene involves the reaction of 4-acetoxy-3-chloro-1-butynyl acetate with 5-ethynylthiophene-2-carboxylic acid. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in organic photovoltaic devices, as it has been found to have good electron-accepting properties.
Eigenschaften
CAS-Nummer |
114691-31-5 |
|---|---|
Produktname |
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene |
Molekularformel |
C14H9ClO2S |
Molekulargewicht |
276.7 g/mol |
IUPAC-Name |
[4-(5-buta-1,3-diynylthiophen-2-yl)-2-chlorobut-3-ynyl] acetate |
InChI |
InChI=1S/C14H9ClO2S/c1-3-4-5-13-8-9-14(18-13)7-6-12(15)10-17-11(2)16/h1,8-9,12H,10H2,2H3 |
InChI-Schlüssel |
NSNKOTXFJDNDDD-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C#CC1=CC=C(S1)C#CC#C)Cl |
Kanonische SMILES |
CC(=O)OCC(C#CC1=CC=C(S1)C#CC#C)Cl |
Synonyme |
2-(4-acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene ACBP-thiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



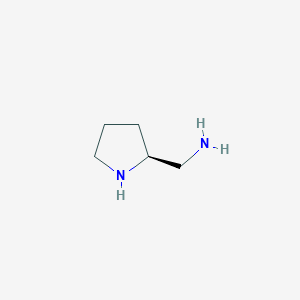
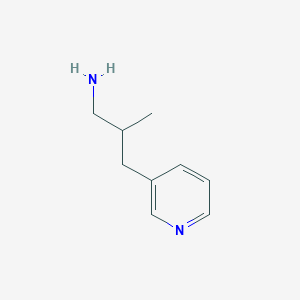
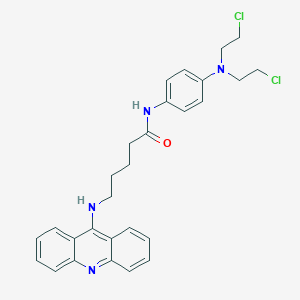
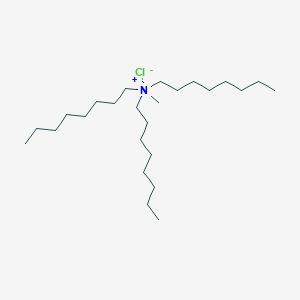
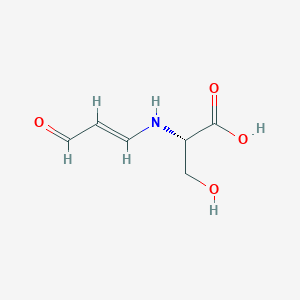
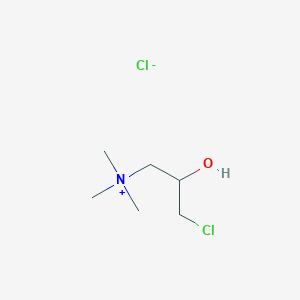
![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)
